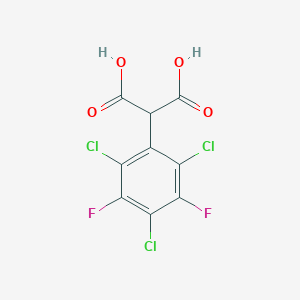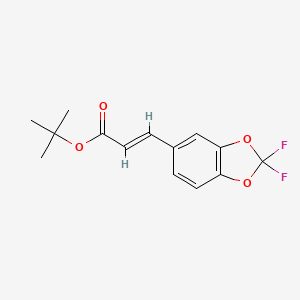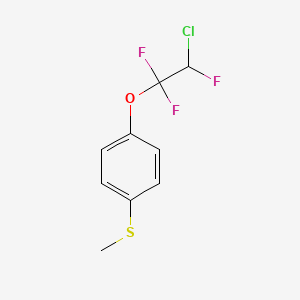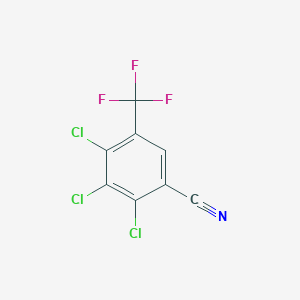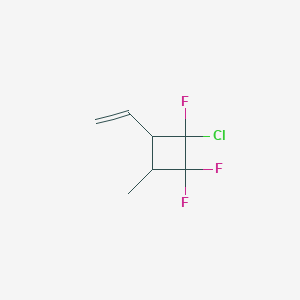
1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane (CETM) is a fluorinated hydrocarbon compound that has been studied extensively due to its unique properties. CETM is a colorless liquid at room temperature and is soluble in many organic solvents. It is a highly reactive compound and has been used in a variety of scientific applications, including as a reagent for organic synthesis and as a tool for studying organic reactions.
Mécanisme D'action
1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane is a highly reactive compound, and its mechanism of action depends on the application. In the synthesis of compounds, this compound acts as a nucleophile, reacting with electrophiles in the reaction. In the synthesis of polymers, this compound acts as an initiator, initiating the polymerization reaction. In the study of organic reactions, this compound acts as a catalyst, accelerating the reaction rate.
Biochemical and Physiological Effects
This compound is a highly reactive compound and can have a variety of biochemical and physiological effects. It has been shown to be toxic to certain organisms, such as fish, and can cause irritation to the skin, eyes, and respiratory system. This compound can also be absorbed through the skin and can cause systemic toxicity. It has been shown to be mutagenic in certain organisms and can cause reproductive toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane has many advantages for use in laboratory experiments. It is a highly reactive compound, making it ideal for use in organic synthesis and for studying organic reactions. It is also relatively inexpensive and easy to obtain. Additionally, it is a colorless liquid, making it easy to handle and store. However, this compound is a highly reactive compound, and it can be hazardous to work with. It is also toxic to certain organisms and can cause irritation to the skin, eyes, and respiratory system.
Orientations Futures
There are a variety of potential future directions for the use of 1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane. It could be used in the development of new pharmaceuticals, agrochemicals, and polymers. It could also be used to study new organic reactions and to develop new catalysts for organic synthesis. Additionally, this compound could be used to study the effects of fluorinated hydrocarbons on biochemical and physiological processes. Finally, this compound could be used to develop new methods for the synthesis of fluorinated hydrocarbons.
Méthodes De Synthèse
1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane can be synthesized by a variety of methods, including the reaction of dichloroethane with trifluoromethylmagnesium chloride, the reaction of trifluoromethylmagnesium bromide with ethyl chloride, and the reaction of trifluoromethylmagnesium chloride with ethylene. The reaction of dichloroethane with trifluoromethylmagnesium chloride is the most common method for synthesizing this compound, as it is the most efficient and yields the highest yield. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the reaction is typically carried out at temperatures between -20°C and -80°C.
Applications De Recherche Scientifique
1-Chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane has been used for a variety of scientific research applications, including as a reagent for organic synthesis and as a tool for studying organic reactions. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used to study the mechanism of organic reactions, such as the Diels-Alder reaction, the Wittig reaction, and the Stille reaction. This compound has also been used as a catalyst for the synthesis of polymers and as an initiator for the synthesis of polymers.
Propriétés
IUPAC Name |
1-chloro-4-ethenyl-1,2,2-trifluoro-3-methylcyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClF3/c1-3-5-4(2)7(10,11)6(5,8)9/h3-5H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVVEVGACJWYRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C1(F)F)(F)Cl)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95%](/img/structure/B6311675.png)
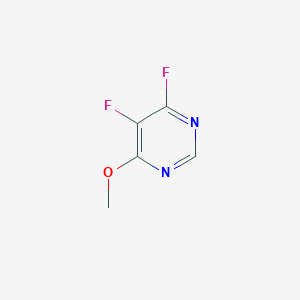
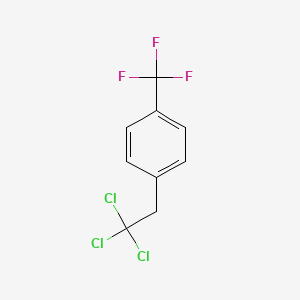

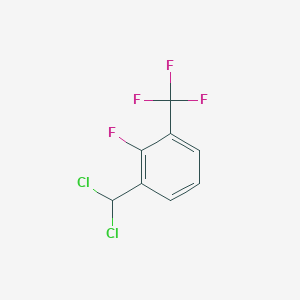
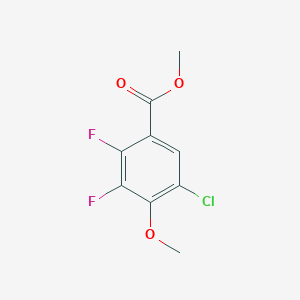


![N-[4-(Trifluoromethyl)phenyl]-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzamide](/img/structure/B6311748.png)
